molecular formula C20H22N2O2S B2777154 N-ethyl-1-(2-(ethylthio)benzoyl)indoline-2-carboxamide CAS No. 1103515-70-3

N-ethyl-1-(2-(ethylthio)benzoyl)indoline-2-carboxamide

Cat. No.: B2777154
CAS No.: 1103515-70-3
M. Wt: 354.47
InChI Key: DJVHEOFZZMYGHX-UHFFFAOYSA-N
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Description

N-ethyl-1-(2-(ethylthio)benzoyl)indoline-2-carboxamide is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes an indoline core substituted with an ethylthio group and a benzoyl moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-(2-(ethylthio)benzoyl)indoline-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indoline Core: The indoline core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where the indoline reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Ethylthio Substitution: The ethylthio group can be introduced through a nucleophilic substitution reaction, where the benzoyl-indoline intermediate reacts with ethylthiol in the presence of a base such as sodium hydride.

    N-ethylation: The final step involves the N-ethylation of the indoline nitrogen using ethyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-(2-(ethylthio)benzoyl)indoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl or ethylthio positions, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium hydride, potassium carbonate, ethyl iodide

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Benzyl derivatives

    Substitution: Various substituted indoline derivatives

Scientific Research Applications

N-ethyl-1-(2-(ethylthio)benzoyl)indoline-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-ethyl-1-(2-(ethylthio)benzoyl)indoline-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming hydrogen bonds with key amino acid residues in the active site, thereby blocking substrate access. The exact molecular pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

N-ethyl-1-(2-(ethylthio)benzoyl)indoline-2-carboxamide can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with different biological activities.

    Indole-2-carboxamide: A simpler analog with distinct chemical properties.

    N-methylindoline derivatives: Compounds with similar structures but different substituents, leading to varied biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to other indole derivatives.

Properties

IUPAC Name

N-ethyl-1-(2-ethylsulfanylbenzoyl)-2,3-dihydroindole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c1-3-21-19(23)17-13-14-9-5-7-11-16(14)22(17)20(24)15-10-6-8-12-18(15)25-4-2/h5-12,17H,3-4,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVHEOFZZMYGHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC=CC=C3SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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